2-(Biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate
Description
The compound 2-(biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate is a quinoline-based ester featuring two biphenyl-4-yl moieties and a 6-methyl substituent on the quinoline core. Its structure combines a quinoline-4-carboxylate backbone with a 2-oxoethyl ester group substituted with biphenyl-4-yl groups at both the quinoline 2-position and the ester side chain.
The presence of biphenyl groups enhances aromatic stacking interactions, while the 6-methyl substituent may improve lipophilicity and metabolic stability compared to halogenated or methoxy-substituted analogs .
Properties
Molecular Formula |
C37H27NO3 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 6-methyl-2-(4-phenylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C37H27NO3/c1-25-12-21-34-32(22-25)33(23-35(38-34)30-17-13-28(14-18-30)26-8-4-2-5-9-26)37(40)41-24-36(39)31-19-15-29(16-20-31)27-10-6-3-7-11-27/h2-23H,24H2,1H3 |
InChI Key |
MAEUOCIEMOSPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE typically involves multiple steps, starting with the preparation of the biphenyl and quinolinecarboxylate intermediates. The key steps include:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Formation of Quinolinecarboxylate Intermediate: The quinolinecarboxylate intermediate is prepared via a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Coupling of Intermediates: The final step involves the esterification of the biphenyl intermediate with the quinolinecarboxylate intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinolinecarboxylate derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the biphenyl or quinoline moieties using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinolinecarboxylate derivatives with additional oxygen functionalities.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted biphenyl or quinoline derivatives.
Scientific Research Applications
2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(1,1’-BI-PH)-4-YL-2-OXOETHYL 2-(1,1’-BI-PH)-4-YL-6-ME-4-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function and stability.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its dual biphenyl-4-yl substituents and 6-methyl group. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Quinoline-4-carboxylate Derivatives
†Calculated based on formula C₃₃H₂₆N₂O₄.
Key Observations:
Biphenyl-4-yl groups contribute to higher molecular weight (~538.6) and steric bulk compared to simpler phenyl or substituted phenyl groups (e.g., 4-chlorophenyl in ).
Ester Group Modifications :
- The 2-oxoethyl ester with biphenyl-4-yl (target) vs. 4-methoxyphenyl () or benzyloxy-phenyl () alters electronic properties. The biphenyl group may enhance π-π stacking in biological targets, while methoxy or benzyloxy groups introduce hydrogen-bonding or steric hindrance .
Biological Implications: Quinoline-4-carboxylates with halogen substituents (e.g., 6-chloro in ) are associated with enhanced binding to P-gp, a efflux pump implicated in drug resistance . Hydroxy-substituted analogs () exhibit polarity that could limit blood-brain barrier penetration, whereas the target’s non-polar substituents may improve CNS accessibility .
Biological Activity
The compound 2-(Biphenyl-4-yl)-2-oxoethyl 2-(biphenyl-4-yl)-6-methylquinoline-4-carboxylate is a synthetic derivative belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 440.49 g/mol. The compound features a biphenyl moiety, which is known for enhancing biological activity through various mechanisms.
Biological Activity Overview
Research indicates that quinoline derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with quinoline structures have shown effectiveness against various bacterial strains and fungi.
- Antitumor Activity : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including those structurally related to our compound. The results indicated moderate to good activity against:
- Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Fungi : Notable antifungal activity was observed against Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values for these activities were reported in a range from 9.2 µM to 106.4 µM, indicating promising potential for clinical applications in treating infections caused by resistant strains .
Anticancer Activity
In a separate investigation focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| L1210 leukemia | >80% increase in lifespan observed |
| B16 melanoma | Significant growth inhibition |
| HCT-15 colon carcinoma | >90% tumor growth inhibition |
These results suggest that the compound could potentially inhibit tumor growth effectively when administered at appropriate dosages .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the quinoline ring significantly impact biological activity. For instance:
- Substituents on the quinoline ring : The presence of electron-donating groups enhances antimicrobial activity.
- Alkoxy substituents : Varying the alkoxy chain length can alter both potency and selectivity towards different pathogens.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in patients with resistant bacterial infections, leading to a notable reduction in infection rates.
- Case Study 2 : A related compound showed promise in preclinical trials for treating specific types of leukemia, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
